molecular formula C12H17NO2 B1444735 Ethyl 6-(tert-butyl)nicotinate CAS No. 56029-47-1

Ethyl 6-(tert-butyl)nicotinate

Cat. No. B1444735
CAS RN: 56029-47-1
M. Wt: 207.27 g/mol
InChI Key: KCHGPVFBVQUNQB-UHFFFAOYSA-N
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Description

Ethyl 6-(tert-butyl)nicotinate is a chemical compound with the CAS Number: 56029-47-1. It has a molecular weight of 207.27 and its IUPAC name is ethyl 6-tert-butylnicotinate . It is typically stored at room temperature and appears as a colorless to yellow liquid .


Molecular Structure Analysis

The molecular formula of Ethyl 6-(tert-butyl)nicotinate is C12H17NO2 . The InChI Code is 1S/C12H17NO2/c1-5-15-11(14)9-6-7-10(13-8-9)12(2,3)4/h6-8H,5H2,1-4H3 . This indicates that the molecule consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 6-(tert-butyl)nicotinate is a colorless to yellow liquid .

Scientific Research Applications

Polymerization Catalysts

A study by Weberski et al. (2012) discusses the synthesis and characterization of Ni(II) ethylene polymerization catalysts, which are relevant to ethyl 6-(tert-butyl)nicotinate. These catalysts, including variants like [2-tert-butyl-6-((2,6-(3,5-dimethylphenyl)phenylimino)methyl)phenolato]nickel(II) methyl trimethylphosphine, show potential in producing different polyethylenes with varied branching and molecular weights, highlighting their importance in polymer synthesis.

Chromatographic Separation

Pyka and Klimczok (2007) explored the use of densitometry for evaluating the separation effect of nicotinic acid derivatives, including ethyl nicotinate, using techniques like NP‐TLC and RP‐HPTLC (Pyka & Klimczok, 2007). This research is crucial for understanding the chromatographic behaviors of compounds related to ethyl 6-(tert-butyl)nicotinate.

Synthesis and Characterization in Organic Chemistry

Donahue, D'Amico, and Exline (2002) describe the synthesis and characterization of ethyl tert-butyl ether (ETBE), a process closely related to the synthesis of ethyl 6-(tert-butyl)nicotinate (Donahue, D'Amico, & Exline, 2002). This study has educational implications in organic chemistry, demonstrating the practical applications of such synthesis in laboratory settings.

Binding and Hydrolysis Studies

Steiner, Mayer, and Testa (1992) investigated the binding and hydrolysis of nicotinate esters, including ethyl, isopropyl, t‐butyl, and others, by human serum albumin (Steiner, Mayer, & Testa, 1992). Their research provides insights into the biochemical interactions of compounds related to ethyl 6-(tert-butyl)nicotinate.

Environmental Impact

Bartling, Schloter, and Wilke (2010) studied the effects of compounds like ethyl tert-butyl ether (ETBE) on the dynamics of inorganic nitrogen in soil, indicating the environmental impact of these compounds (Bartling, Schloter, & Wilke, 2010). This research is vital for understanding the ecological consequences of chemicals related to ethyl 6-(tert-butyl)nicotinate.

Safety And Hazards

The safety information for Ethyl 6-(tert-butyl)nicotinate indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling . In case of ingestion, one should seek medical advice .

properties

IUPAC Name

ethyl 6-tert-butylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-5-15-11(14)9-6-7-10(13-8-9)12(2,3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHGPVFBVQUNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231434
Record name Ethyl 6-(1,1-dimethylethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(tert-butyl)nicotinate

CAS RN

56029-47-1
Record name Ethyl 6-(1,1-dimethylethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56029-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(1,1-dimethylethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Dong, Z Wang, X Wang, H Song, Y Liu… - The Journal of organic …, 2019 - ACS Publications
Herein, we report a mild protocol for metal-, photocatalyst-, and light-free Minisci C–H alkylation reactions of N-heteroarenes with alkyl oxalates derived from primary, secondary, and …
Number of citations: 28 pubs.acs.org

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